2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and a trifluoromethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with a trifluoromethyl group is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Oxazolidine Ring Formation: The cyclohexyl intermediate is then reacted with appropriate reagents to form the oxazolidine ring. This step often involves cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
- 2-Oxo-5-[4-(trifluoromethyl)butyl]-1,3-oxazolidine-5-carboxylic acid
Uniqueness
2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the cyclohexyl ring with a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c12-11(13,14)7-3-1-6(2-4-7)10(8(16)17)5-15-9(18)19-10/h6-7H,1-5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRAQKOQWDDKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2(CNC(=O)O2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.